molecular formula C15H21NO B14739575 2-Phenyl-1-piperidin-1-ylbutan-1-one CAS No. 5453-68-9

2-Phenyl-1-piperidin-1-ylbutan-1-one

Cat. No.: B14739575
CAS No.: 5453-68-9
M. Wt: 231.33 g/mol
InChI Key: DYPHKYKMYUXPIA-UHFFFAOYSA-N
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Description

2-Phenyl-1-piperidin-1-ylbutan-1-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-piperidin-1-ylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-1-butanone with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Another approach involves the use of Grignard reagents. In this method, phenylmagnesium bromide is reacted with 1-piperidin-1-ylbutan-1-one to form the desired product. This reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-piperidin-1-ylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Formation of phenylacetic acid or benzoic acid derivatives.

    Reduction: Formation of 2-phenyl-1-piperidin-1-ylbutanol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

2-Phenyl-1-piperidin-1-ylbutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-piperidin-1-ylbutan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1-piperidin-1-ylethanone: Similar structure but with an ethanone moiety instead of butanone.

    1-Phenyl-2-piperidin-1-ylpropan-1-one: Similar structure with a propanone moiety.

    Phenylpiperidine: Lacks the butanone moiety but shares the phenyl and piperidine components.

Uniqueness

2-Phenyl-1-piperidin-1-ylbutan-1-one is unique due to its specific combination of a phenyl group, piperidine ring, and butanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

5453-68-9

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-phenyl-1-piperidin-1-ylbutan-1-one

InChI

InChI=1S/C15H21NO/c1-2-14(13-9-5-3-6-10-13)15(17)16-11-7-4-8-12-16/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3

InChI Key

DYPHKYKMYUXPIA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCCCC2

Origin of Product

United States

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